molecular formula C9H14N2O6 B3821693 N,N'-[methylenebis(oxy)]bis(N-acetylacetamide)

N,N'-[methylenebis(oxy)]bis(N-acetylacetamide)

Cat. No. B3821693
M. Wt: 246.22 g/mol
InChI Key: RKPRJBUOQKCBPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-[methylenebis(oxy)]bis(N-acetylacetamide), commonly known as "bis(oxymethylene) malonamide" or "BOM", is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in water and organic solvents. BOM has been used in a variety of applications, including as a chelating agent, a complexing agent, and a ligand for metal ions.

Mechanism of Action

BOM acts as a chelating agent by forming stable complexes with metal ions. This is due to the presence of two oxygen atoms on each side of the methylene bridge, which allows for the formation of a stable complex with metal ions. BOM has also been shown to have antioxidant properties, which may be due to its ability to scavenge free radicals.
Biochemical and Physiological Effects:
BOM has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-cancer properties, as well as anti-inflammatory and anti-oxidant properties. BOM has also been shown to have neuroprotective effects, which may be due to its ability to scavenge free radicals.

Advantages and Limitations for Lab Experiments

One advantage of using BOM in lab experiments is its ability to form stable complexes with metal ions. This allows for the separation and purification of metal ions, which is important in many research applications. However, one limitation of using BOM is its potential toxicity. BOM has been shown to be toxic to some cells, which may limit its use in certain applications.

Future Directions

There are many future directions for research involving BOM. One area of research is the development of new materials using BOM as a ligand. Another area of research is the development of new drugs based on the anti-cancer and neuroprotective properties of BOM. Additionally, research is needed to further understand the mechanism of action of BOM and its potential toxicity.

Scientific Research Applications

BOM has been used in a variety of scientific research applications, including as a chelating agent for the separation and purification of metal ions. It has also been used as a complexing agent for the synthesis of metal complexes. BOM has been used in the development of new materials, including polymers and nanoparticles.

properties

IUPAC Name

N-acetyl-N-[(diacetylamino)oxymethoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O6/c1-6(12)10(7(2)13)16-5-17-11(8(3)14)9(4)15/h5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKPRJBUOQKCBPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C(=O)C)OCON(C(=O)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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